molecular formula C7H10N4O B13236344 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B13236344
M. Wt: 166.18 g/mol
InChI Key: XYHYZLZKOUTSEW-UHFFFAOYSA-N
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Description

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one (CAS: 1597356-92-7) is a heterocyclic compound featuring a 1,2,3-triazole core linked to an azetidine (four-membered saturated nitrogen ring) and an acetyl group. Its molecular formula is C₇H₁₀N₄O, with a molecular weight of 166.18 g/mol . The azetidine moiety introduces conformational rigidity, while the triazole and ketone groups offer sites for hydrogen bonding and reactivity. Current data gaps include purity specifications, safety profiles (GHS), and detailed pharmacological activity .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-[1-(azetidin-3-yl)triazol-4-yl]ethanone

InChI

InChI=1S/C7H10N4O/c1-5(12)7-4-11(10-9-7)6-2-8-3-6/h4,6,8H,2-3H2,1H3

InChI Key

XYHYZLZKOUTSEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=N1)C2CNC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The azetidine moiety can be introduced through nucleophilic substitution reactions or aza-Michael additions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can participate in nucleophilic attacks. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical properties, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one (Target) Azetidin-3-yl, ethanone C₇H₁₀N₄O 166.18 Compact structure, azetidine rigidity, ketone reactivity
1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one Phenyl C₁₀H₉N₃O 187.20 Aromatic substitution, higher lipophilicity
1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one 2,4-Dichlorophenylmethyl C₁₁H₉Cl₂N₃O 270.11 Electron-withdrawing Cl groups, enhanced steric bulk
1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Acetylazetidinyl, carbaldehyde C₈H₁₀N₄O₂ 194.19 Acetyl stabilizes azetidine; aldehyde enables further derivatization
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl, methanol C₉H₈ClN₃O 209.63 Halogenated aromatic, hydroxyl group for solubility

Key Observations :

Azetidine vs. Phenyl or chlorophenyl derivatives (e.g., ) exhibit higher lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility.

Functional Group Reactivity: The ethanone group in the target compound supports nucleophilic additions (e.g., oxime formation, as in ), whereas methanol or carbaldehyde derivatives () enable esterification or Schiff base formation.

Synthetic Accessibility :

  • Chalcone reactions (e.g., ) and click chemistry are common for triazole derivatives. The azetidine ring’s strain may necessitate milder conditions to prevent ring opening during synthesis.

Notable Findings :

  • Thiadiazole-triazole hybrids demonstrate broad-spectrum antimicrobial activity and inhibit TMPRSS2, a protease critical for SARS-CoV-2 entry .
  • Oxime derivatives of triazoles (e.g., ) are explored for their nucleophilic reactivity , enabling diversification into bioactive scaffolds.

Biological Activity

1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on available literature and recent studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C7H10N4O
Molecular Weight 166.18 g/mol
CAS Number 1597356-92-7
PubChem ID 75485534
IUPAC Name 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of azetidine derivatives. For instance, a related class of compounds has shown significant cytotoxic activity against various cancer cell lines by inhibiting tubulin polymerization at the colchicine binding site. This mechanism is crucial for disrupting cancer cell proliferation . The synthesis of azetidine derivatives has been linked to enhanced antiproliferative activity due to structural modifications aimed at improving efficacy against cancer cells .

In vitro studies on similar compounds have demonstrated promising results against human colon carcinoma (HCT116) and breast cancer (MCF7) cell lines. The compounds exhibited IC50 values indicating effective inhibition of cell growth, suggesting that 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one may also possess similar properties .

The proposed mechanism for the anticancer activity involves the disruption of microtubule dynamics through binding to tubulin. This action prevents mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . Molecular modeling studies further support this mechanism by demonstrating favorable interactions between these compounds and tubulin.

Study 1: Cytotoxicity Evaluation

A recent study synthesized a series of azetidine derivatives and evaluated their cytotoxic effects on HCT116 and MCF7 cell lines. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions on the azetidine ring could enhance biological activity .

Study 2: Tubulin Inhibition Assay

In another investigation, selected azetidine derivatives were subjected to tubulin polymerization assays. Compounds demonstrated potent inhibitory effects on tubulin assembly with half-maximal inhibitory concentration (IC50) values comparable to known inhibitors like combretastatin A4. This study underscores the potential of 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one as a lead compound for further development in cancer therapeutics .

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